molecular formula C47H55ClF3N5O6S3 B1683852 Navitoclax CAS No. 923564-51-6

Navitoclax

Numéro de catalogue B1683852
Numéro CAS: 923564-51-6
Poids moléculaire: 974.6 g/mol
Clé InChI: JLYAXFNOILIKPP-KXQOOQHDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Navitoclax, also known as ABT-263, is an experimental orally active anti-cancer drug . It is a Bcl-2 inhibitor similar in action to obatoclax . It has been discovered to have a high affinity toward BCL-2 anti-apoptotic proteins, including BCL-2, BCL-W, and B-cell lymphoma-extra-large . Navitoclax has been demonstrated as a single agent or in combination with other drugs to successfully ameliorate tumor progression and fibrosis development .


Synthesis Analysis

Navitoclax is one of the B-cell lymphoma 2 (BCL-2) family protein inhibitors which has been generated during the clinical development of ABT-737 . This orally bioavailable drug, which was formerly known as ABT-263, has a similar structure to its predecessor, ABT-737 .


Molecular Structure Analysis

The molecular structure of Navitoclax is complex. It has a large molecule with a molecular weight of over 800 g/mol . The IUPAC name for Navitoclax is 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-(4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl)benzamide .


Chemical Reactions Analysis

Navitoclax has been demonstrated as a single agent or in combination with other drugs to successfully ameliorate tumor progression and fibrosis development . It has been used concomitantly with other chemotherapeutic agents in several solid and non-solid tumors .


Physical And Chemical Properties Analysis

Navitoclax is an orally bioavailable small molecule inhibitor of Bcl-2 family proteins . It has a chemical formula of C47H55ClF3N5O6S3 and a molar mass of 974.61 g·mol−1 .

Applications De Recherche Scientifique

  • Dosage: Ranges from 25–50 mg/kg to induce tumor suppression .
  • Combination Therapy: Often used in conjunction with other chemotherapeutic agents to enhance therapeutic effects . Results Summary: Demonstrated efficacy in treating small cell lung cancer and acute lymphocytic leukemia as a single agent. In combination therapies, it has shown to potentiate the effects of other drugs .
  • Targeted Inhibition: Navitoclax selectively inhibits BCL-X_L in myofibroblasts . Results Summary: Effective attenuation of tumor progression and development of fibrosis in clinical studies .
  • Selective Clearance: Targets senescent cells in tissues to rejuvenate them . Results Summary: Promising in vivo results for rejuvenating stem cells in the hematopoietic and skeletal muscle systems .
  • Immunomodulation: By inhibiting BCL-2 family proteins, it may influence autoimmune pathogenesis . Results Summary: Clinical studies are exploring its efficacy in autoimmune conditions .
  • Combination with Ruxolitinib: Administered in combination with ruxolitinib to evaluate tolerability and efficacy . Results Summary: Ongoing clinical trials aim to determine its effectiveness in this context .
  • Dose Escalation Study: Evaluating escalating doses of Navitoclax in combination with standard dose venetoclax and decitabine . Results Summary: The study aims to assess the safety profile and determine the recommended phase II dose .

Solid Tumors

Scientific Field

  • Combination Therapy: Used in combination with other drugs to treat solid tumors . Results Summary: Clinical studies have shown that Navitoclax, when combined with other treatments, can improve outcomes in patients with solid tumors .

Small Cell Lung Cancer (SCLC)

Scientific Field

  • Oral Dosing: Daily oral dosing has been found effective in attenuating tumor progression in SCLC xenograft models . Results Summary: Navitoclax alone has shown potential in treating SCLC by effectively reducing tumor progression .

Acute Lymphocytic Leukemia (ALL)

Scientific Field

  • Monotherapy: Administered as a single agent to induce apoptosis in leukemia cells . Results Summary: Clinical trials have demonstrated Navitoclax’s ability to treat ALL effectively .

Anti-Fibrosis Activity in Myelofibrosis

Scientific Field

  • Exploratory Analysis: Used in combination with ruxolitinib after suboptimal response or disease progression with ruxolitinib monotherapy . Results Summary: Early results suggest that Navitoclax may reverse bone marrow fibrosis and extend survival for patients who respond to treatment .

Spleen Volume Reduction in Myelofibrosis

Scientific Field

  • Clinical Trial: Navitoclax plus Ruxolitinib has been evaluated for spleen volume reduction . Results Summary: Patients have experienced significant reductions in spleen volume, which is an important therapeutic goal in the treatment of myelofibrosis .

Platelet Count Effects

Scientific Field

  • Safety Monitoring: Platelet counts are monitored during Navitoclax treatment to manage potential thrombocytopenia . Results Summary: Despite the reduction in platelet counts, patients are able to tolerate Navitoclax treatment with appropriate monitoring and dose adjustments .

Dual Degradation Strategy in Small-Cell Lung Cancer (SCLC)

Scientific Field

  • PROTACs: Utilizing proteolysis-targeting chimeras (PROTACs) to degrade BCL-xL and BCL-2 selectively in tumors . Results Summary: The approach is more potent than Navitoclax alone, reducing the viability of SCLC cell lines and showing potential to overcome platelet toxicity limitations .

Radiosensitization in Head and Neck Squamous Cell Carcinoma (HNSCC)

Scientific Field

  • High-Throughput Screening: Identified Navitoclax as a synergistic radiosensitizer across multiple HNSCC cell lines . Results Summary: The combination of Navitoclax and irradiation induces elevated apoptosis and could represent a new therapeutic avenue for HNSCC patients .

Combination Therapy with Sorafenib

Scientific Field

  • Phase 1 Trial: Assessing the safety and clinical activity of Navitoclax combined with Sorafenib . Results Summary: The trial aims to determine the toxicity profile and any evidence of clinical activity, including disease response .

Safety And Hazards

Navitoclax has an acceptable safety profile and meaningful clinical activity in a minority of patients with relapsed/refractory lymphoid malignancies . All patients experienced at least one treatment-related adverse event (TRAE). Seventeen (65.4%) patients reported grade 3/4 TRAEs; thrombocytopenia (38.5%) and neutropenia (30.8%) were the most common .

Orientations Futures

Navitoclax is being further advanced in clinical development with two phase III, placebo-controlled studies which will test ruxolitinib in combination with either navitoclax or placebo both in JAK2 inhibitor–naïve (TRANSFORM-1, NCT04472598) and JAK2 inhibitor relapsed/refractory (TRANSFORM-2, NCT04468984) MF patients .

Propriétés

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAXFNOILIKPP-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55ClF3N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042640
Record name ABT-263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

974.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins-the executioners (Bax, Bak) that actually start the destruction pathway, and the sentinel proteins. Cancer cells frequently overexpress the Bcl-2-like proteins, and thus, when they sustain DNA damage-from radiation, for example-they continue growing. Preventing the Bcl-2-like proteins from binding to the executioners might be able to trigger cell death in the tumor.
Record name Navitoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Navitoclax

CAS RN

923564-51-6
Record name ABT 263
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923564-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Navitoclax [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Navitoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAVITOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Navitoclax
Reactant of Route 2
Reactant of Route 2
Navitoclax
Reactant of Route 3
Reactant of Route 3
Navitoclax
Reactant of Route 4
Reactant of Route 4
Navitoclax
Reactant of Route 5
Reactant of Route 5
Navitoclax
Reactant of Route 6
Reactant of Route 6
Navitoclax

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.